2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperidine moiety, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with 4-piperidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and efficiency, often incorporating automated systems for mixing, heating, and purification to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride
- 4-(2-Chloro-4-methylphenoxymethyl)piperidine hydrochloride
Uniqueness
2-Chloro-4-methylphenyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This combination of features provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[(2-chloro-4-methylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-2-3-13(12(14)8-10)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWNSDLDXFGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-79-9 | |
Record name | Piperidine, 4-[(2-chloro-4-methylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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